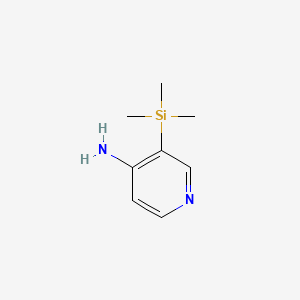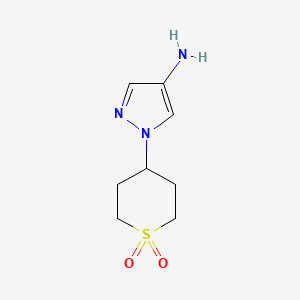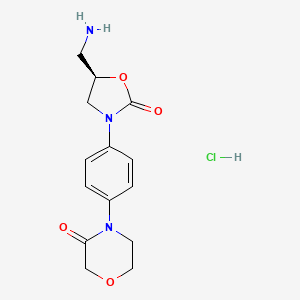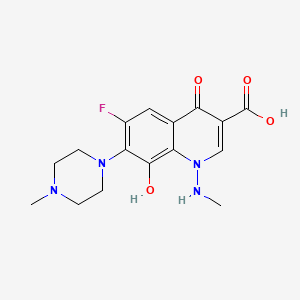
1-Methylbiguanide sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbiguanide sulphate, also known as Metformin EP Impurity E Sulfate, is a chemical compound with the molecular formula C3H11N5O4S . It has a molecular weight of 213.22 g/mol . This compound is an N-demethylated analog of Metformin with stimulatory effects on the intracellular portion of the human insulin receptor .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.22 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 201 . The exact mass and monoisotopic mass of the compound are 213.05317502 g/mol .
Wissenschaftliche Forschungsanwendungen
Stabilization and Controlled Release of Compounds
- Stabilization and Controlled Release of Gaseous/Volatile Active Compounds : Research focuses on improving the safety and quality of fresh produce using gaseous/volatile active compounds for pre-harvest and post-harvest management. Methods for stabilizing and controlling the release of these compounds, such as 1-Methylcyclopropene (1-MCP), are explored to maintain the quality and safety of produce. The review discusses various approaches, including controlled release packaging systems, highlighting the need for further understanding of the interactions between active compounds and their formulations to predict retention and release kinetics (Mo Chen et al., 2020).
Metal Sulphide Precipitation
- Review of Metal Sulphide Precipitation : This paper integrates studies on metal sulphide precipitation across different research fields, including fundamental studies on mechanisms, applied studies focusing on metal removal and reaction kinetics, and applications in effluent treatment processes. The review identifies gaps between fundamental and applied research and suggests potential for future consolidation in the field (A. Lewis, 2010).
Removal of Sulphate Ions in Contaminated Water
- Challenges and Opportunities in the Removal of Sulphate Ions in Contaminated Mine Water : Discusses methods for treating sulphates in acid mine drainage (AMD), emphasizing the importance of addressing sulphate concentrations to meet regulatory standards for human consumption. The paper reviews both conventional and recent developments in sulphate removal technologies, underscoring the need for industrial-scale testing to assess their overall effectiveness (W. A. M. Fernando et al., 2018).
Safety and Hazards
The safety data sheet for 1-Methylbiguanide sulphate suggests that it may be harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air . If swallowed, it is advised to rinse the mouth and seek medical attention .
Biochemische Analyse
Biochemical Properties
1-Methylbiguanide sulphate interacts with various biomolecules in biochemical reactions. It is known to stimulate the intracellular portion of the human insulin receptor
Molecular Mechanism
It is known to exert stimulatory effects on the intracellular portion of the human insulin receptor This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-methylguanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5.H2O4S/c1-7-3(6)8-2(4)5;1-5(2,3)4/h1H3,(H6,4,5,6,7,8);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDFZVWCDAKAAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)



![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)
![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)


![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
